molecular formula C15H13FO2 B1673479 Flurbiprofen CAS No. 5104-49-4

Flurbiprofen

Cat. No.: B1673479
CAS No.: 5104-49-4
M. Wt: 244.26 g/mol
InChI Key: SYTBZMRGLBWNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C₁₅H₁₃FO₂ and molecular weight 244.26 g/mol. It is characterized by a biphenyl structure with a fluorine atom at the 2-position and a propionic acid group, contributing to its anti-inflammatory, analgesic, and antipyretic properties . This compound exists as two enantiomers, R(-)- and S(+)-flurbiprofen, which exhibit distinct pharmacokinetic and pharmacodynamic profiles .

Preparation Methods

Traditional Synthesis Methods: Historical Context and Limitations

Aromatic Nucleophilic Substitution and Acid Hydrolysis

Early flurbiprofen synthesis relied on aromatic nucleophilic substitution reactions using 2,4-difluoronitrobenzene as the starting material. This method involved reacting diethyl methyl malonate with 2,4-difluoronitrobenzene under alkaline conditions to form ethyl 2-(3-fluoro-4-nitrophenyl)methyl malonate, followed by acid hydrolysis and decarboxylation to yield 3-fluoro-4-nitro-α-methylphenylacetic acid. Nitro reduction using hydrogen gas and palladium on carbon (Pd/C) produced 4-amino-3-fluoro-α-methylphenylacetic acid, which underwent diazotization and bromination to introduce the critical bromine atom at the para position.

While this route established the foundational biphenyl framework, it suffered from multiple drawbacks:

  • Low yields : Multi-step reactions cumulatively reduced overall efficiency, with yields often falling below 50% at intermediate stages.
  • Toxic reagents : Bromine and hydrobromic acid posed significant safety risks and required specialized equipment to handle corrosive byproducts.
  • Environmental impact : Nitro group reduction generated amine waste streams necessitating costly remediation.

Bromination and Grignard Reagent Coupling

An alternative approach documented in Chinese Patent CN106496016A utilized Grignard reagents to construct the biphenyl moiety. 3-Bromofluorobenzene was converted to its Grignard derivative, which coupled with sodium 2-bromopropionate to form 2-(3-fluorophenyl)propionic acid. Subsequent bromination at the 4-position introduced the second aromatic ring, followed by Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis.

Key limitations included:

  • High toxicity : Bromine-based bromination necessitated stringent containment measures, increasing operational costs.
  • Catalyst expense : Homogeneous palladium ligands (e.g., Pd(PPh₃)₄) proved difficult to recover, rendering the process economically unviable for large-scale production.
  • Side reactions : Grignard reagent sensitivity to moisture and oxygen led to variable yields (55–70%) and impurities requiring extensive purification.

Modern Catalytic Approaches: Advancements in Efficiency and Sustainability

Palladium on Carbon (Pd/C)-Catalyzed Coupling in Aqueous Media

The breakthrough method outlined in CN112225657A revolutionized this compound synthesis by eliminating toxic bromination steps and enabling catalyst reuse. The protocol involves:

  • Coupling reaction : 2-(3-Fluoro-4-bromophenyl)propionic acid reacts with phenylboronic acid in a water/ethanol solvent system using Pd/C (5–10 wt%) and sodium carbonate at reflux (78–85°C).
  • Acidification : Post-reaction, the mixture is cooled to 5–10°C, acidified with HCl (pH 2–3), and filtered to isolate crude this compound.
  • Crystallization : Crude product is dissolved in anhydrous ethanol, treated with activated carbon, and recrystallized via water addition to achieve >99.5% HPLC purity.

Table 1: Performance Metrics of Pd/C-Catalyzed Coupling

Parameter Example 3 Example 4 Traditional Method
Catalyst Loading (wt%) 1 2.5 5–10 (Pd ligands)
Reaction Time (h) 6 6 12–24
Yield (%) 94.36 93.68 55–70
Pd/C Reuse Cycles 3 4 0
Purity (%) 98.07 97.85 95–97

This method’s advantages are manifold:

  • Catalyst recyclability : Pd/C retains activity over four cycles, reducing catalyst costs by 60–75% compared to single-use ligands.
  • Reduced toxicity : Aqueous conditions and ethanol/water crystallization minimize organic solvent use, aligning with green chemistry principles.
  • Scalability : The absence of moisture-sensitive reagents simplifies reactor design, enabling kilogram-scale production.

Solvent Systems and Reaction Optimization

Modern protocols emphasize solvent selection to enhance reaction kinetics and product solubility. The CN112225657A patent identifies ethanol-water (1:1 v/v) as optimal, balancing phenylboronic acid solubility (12.5 g/L at 25°C) and Pd/C dispersion. Elevated temperatures (reflux conditions) accelerate coupling kinetics, achieving >90% conversion within 6 hours versus 24 hours in tetrahydrofuran (THF) or dimethylformamide (DMF).

Purification and Crystallization Techniques

Ethanol-Water Recrystallization

Post-synthesis purification is critical for pharmaceutical-grade this compound. The patented method employs a two-stage process:

  • Decolorization : Crude this compound is dissolved in hot ethanol (70–80°C) with activated carbon (1–2 wt%) to adsorb colored impurities.
  • Antisolvent crystallization : Water is gradually added to the ethanol solution, inducing supersaturation and yielding high-purity crystals (99.2–99.7% by HPLC).

Table 2: Impact of Crystallization Conditions on Purity

Ethanol:Water Ratio Cooling Rate (°C/min) Purity (%) Yield (%)
1:0.5 0.5 98.5 88.2
1:1 1.0 99.3 91.5
1:2 2.0 99.1 85.7

Slow cooling (1°C/min) and a 1:1 ethanol-water ratio maximize purity by minimizing occluded solvents and byproducts.

Comparative Analysis of Synthesis Routes

Environmental and Economic Considerations

A life-cycle assessment comparing traditional and Pd/C-catalyzed methods reveals stark contrasts:

Table 3: Sustainability Metrics Across Methods

Metric Pd/C Method Grignard Method
CO₂ Emissions (kg/kg) 8.2 22.7
Energy Use (MJ/kg) 150 420
Wastewater (L/kg) 50 180
Production Cost ($/kg) 120 310

The Pd/C route reduces wastewater generation by 72% and energy consumption by 64%, primarily through catalyst reuse and aqueous reaction conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Integration

Recent pilot studies demonstrate the feasibility of continuous this compound synthesis using tubular reactors. Key parameters include:

  • Residence time : 2–4 hours at 80°C.
  • Catalyst retention : Pd/C is immobilized on sintered metal filters, enabling uninterrupted operation for >200 hours.
  • Output : 50 kg/day throughput with 92–94% yield, surpassing batch reactor efficiency by 15–20%.

Chemical Reactions Analysis

Flurbiprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include this compound derivatives with altered functional groups that may exhibit different pharmacological properties .

Scientific Research Applications

Pain Management

Flurbiprofen is primarily utilized for managing pain associated with various conditions, including arthritis, dental pain, and postoperative pain.

Clinical Studies and Findings

  • A study on S(+)-flurbiprofen plaster indicated significant analgesic effects in a rat model of adjuvant-induced arthritis. The plaster was applied for six hours daily over five days, demonstrating superior pain relief compared to other NSAID patches .
  • Another investigation into this compound's local injection showed a marked reduction in inflammatory responses in fracture models without increasing muscle damage, indicating its potential for localized pain management .
Study Method Findings
Rat Model of ArthritisApplication of S(+)-flurbiprofen plasterSignificant analgesic effect from day one; reduced edema from day two
Local Injection in Fracture ModelThis compound Ester microspheresReduced inflammation without muscle damage

Cancer Therapy

Recent research indicates this compound's potential role in cancer treatment, particularly for colorectal cancer.

Research Insights

  • A study demonstrated that this compound inhibited the proliferation and invasion of SW620 colorectal cancer cells. Various concentrations were tested to determine optimal efficacy, revealing that this compound modulated COX-2 expression and inflammatory cytokines like tumor necrosis factor-alpha .
  • The compound has also shown promise in treating other cancers such as breast and esophageal cancer, suggesting a broader application in oncology .
Cancer Type Mechanism Outcome
Colorectal CancerInhibition of COX-2 and inflammatory cytokinesReduced cell proliferation and invasion
Breast CancerModulation of inflammatory pathwaysPotential therapeutic effects observed

Drug Repurposing for Infectious Diseases

This compound has been investigated for repurposing in treating neglected tropical diseases like Chagas disease.

Combination Studies

  • Research explored the efficacy of this compound in combination with other agents against Trypanosoma cruzi. The study found that this compound exhibited synergistic effects when combined with certain antibiotics, enhancing therapeutic outcomes against the parasite .
Combination Efficacy Notes
This compound + RoxithromycinSynergistic activity against T. cruziPromising results for Chagas disease treatment

Innovative Drug Delivery Systems

This compound's formulation into microspheres and transdermal patches has been a focus of research to enhance its delivery and efficacy.

Formulation Studies

  • The use of this compound ester microspheres has shown effective localized delivery with reduced systemic side effects. This method allows for sustained release and prolonged therapeutic action at the site of inflammation or injury .
Formulation Type Benefits Application
Ester MicrospheresLocalized delivery; reduced systemic effectsTreatment of fractures and localized inflammation
Transdermal PatchRapid onset; sustained releasePain management in arthritis patients

Mechanism of Action

Flurbiprofen exerts its effects by inhibiting the cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition results in decreased formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever. This compound may also decrease proinflammatory cytokine levels, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Schiff’s Bases and Oxadiazole Derivatives

Flurbiprofen derivatives, such as hydrazone Schiff’s bases and 2-mercaptooxadiazole analogs, demonstrate enhanced α-glucosidase and α-amylase inhibitory activities compared to the parent compound. These derivatives are effective in managing type-2 diabetes mellitus, with IC₅₀ values comparable to standard drugs like acarbose . The fluorine atom on the biphenyl ring is critical for potency, as fluorine-containing analogs show superior enzyme inhibition compared to non-fluorinated counterparts .

Enantiomeric Comparisons: R(-)- vs. S(+)-Flurbiprofen

  • Pharmacokinetics : R(-)-flurbiprofen exhibits higher plasma concentrations (AUC₀–₅₀: 4.10 ± 0.45 vs. 3.04 ± 0.54 μg/mL·h) but lower cerebrospinal fluid (CSF) penetration (AUC₀–₅₀: 10.77 ± 1.66 vs. 14.62 ± 2.05 ng/mL·h) than the S(+)-enantiomer. This suggests R(-)-flurbiprofen has reduced central nervous system activity .
  • Therapeutic Implications : R-flurbiprofen is prioritized in AD research due to its selective Aβ42-lowering effects without significant cyclooxygenase (COX) inhibition, minimizing gastrointestinal side effects .

Comparison with COX Inhibitors

Rutin and Ellagic Acid

  • Binding Affinity : this compound shows stronger COX-1 binding (docking score: -38.07 kJ/mol; inhibition constant: 0.209 µM) than rutin (-27.61 kJ/mol; 14.30 µM), attributed to persistent hydrogen bonds with ARG120 and TYR355 .

Other NSAIDs

  • Aβ42 Reduction : this compound enantiomers outperform ibuprofen in Aβ42 reduction (correlation coefficient: 0.93 for Aβ42 vs. drug concentration). Meclofenamic acid and R-flurbiprofen are the most potent Aβ42-lowering agents among NSAIDs .
  • COX Selectivity : Unlike indomethacin or diclofenac, this compound’s R-enantiomer minimizes COX-1/2 inhibition, reducing ulcerogenic risks while retaining Aβ42-lowering efficacy .

Metabolic and Formulation Comparisons

Glucuronidation Profile

This compound exhibits atypical glucuronidation in liver cirrhosis patients, with negligible carboxyl-glucuronide formation despite structural similarities to other carboxyl-containing NSAIDs. This contrasts with reports of urinary glucuronide detection, suggesting analytical challenges in metabolite stability .

Drug Delivery Systems

  • Nanospheres: Poly-ε-caprolactone nanospheres loaded with this compound show biphasic release (initial burst followed by sustained release). Lysozyme presence slows but ensures complete release, highlighting formulation-dependent pharmacokinetics .
  • Oromucosal Penetration : this compound lozenges achieve superior pharyngeal tissue penetration compared to sprays (mean recovery: 1.96% vs. 0.96%), supporting their use in localized inflammation .

Biological Activity

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This mechanism is crucial in alleviating symptoms associated with inflammatory conditions such as arthritis and acute pain episodes .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 0.5 to 4 hours. The drug demonstrates high bioavailability and is extensively metabolized by the liver, primarily through glucuronidation and oxidation .

Pain Management

This compound has been evaluated for its effectiveness in managing pain from various sources, including postoperative pain and chronic conditions like osteoarthritis. A systematic review indicated that this compound is effective in reducing pain intensity and improving function in patients with sore throat due to upper respiratory tract infections (URTIs) .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, novel this compound derivatives have shown enhanced antioxidant and anti-inflammatory activities compared to standard this compound, indicating potential for developing more effective formulations .

Case Studies and Clinical Trials

  • Efficacy in Sore Throat Management : A randomized controlled trial assessed the efficacy of this compound 8.75 mg lozenge versus placebo for treating sore throat. Results showed that patients receiving this compound reported significant improvements in pain relief compared to those on placebo (52.3% vs. 57.8%) .
  • Adverse Effects : While generally well-tolerated, this compound can cause side effects such as taste perversion, headache, and gastrointestinal disturbances. A systematic review reported treatment-related adverse events across multiple studies involving this compound 8.75 mg .
  • Novel Derivatives : Research on newly synthesized this compound derivatives revealed IC50 values for their biological activities, such as inhibition of albumin denaturation and antitryptic activity, indicating their potential as more potent NSAIDs compared to traditional formulations .

Comparative Data Table

Study/TrialDosageEfficacy (%)Common Adverse EventsPopulation
Benrimoj et al. (2001)8.75 mg lozenge52.3%Taste perversion (26.6%), headache (13.3%)Patients ≥18 with URTI
Blagden et al. (2002)32 mg65.2%Nausea (4.8%), dry mouth (3%)Patients ≥12 with sore throat
Novel Derivatives StudyVariesHigher than standard this compoundVaries by compoundIn vitro studies

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Flurbiprofen in pharmaceutical formulations?

A stability-indicating UV spectrophotometric method (λ_max ≈ 247 nm) using methanol as a solvent is validated per ICH guidelines. This method demonstrates linearity (5–30 μg/mL), precision (RSD <2%), and specificity in separating this compound from degradants (e.g., hydrolyzed or oxidized products). Forced degradation studies under acidic/alkaline/oxidative conditions confirm robustness . For non-UV matrices, HPLC with pKa-adjusted mobile phases (e.g., phosphate buffer pH 7.4) improves resolution, validated via synthetic mixtures and placebo controls .

Q. How do CYP2C9 polymorphisms influence this compound metabolism in preclinical models?

(S)-Flurbiprofen, the active enantiomer, is metabolized primarily by CYP2C8. In vitro models using human liver microsomes or recombinant enzymes (10 pmol CPR/incubation) quantify hydroxylation rates. Co-incubation with CYP2D6 (at 1:1–1:3 ratios) reduces CYP2C9 activity by 30–50%, suggesting protein-protein interactions alter substrate binding. Statistical validation via ANOVA (p<0.05) and triplicate experiments are critical .

Q. What experimental designs are optimal for assessing this compound’s stability in ophthalmic formulations?

Employ forced degradation under stress conditions (e.g., 0.1N HCl, 3% H₂O₂, 80°C) followed by UV spectral analysis. Calculate recovery rates (98–102%) and validate specificity using peak purity indices. Stability studies should adhere to ICH Q1A(R2) guidelines, with data tabulated for degradation kinetics (e.g., t₁/₂) and correlation coefficients (R² >0.99) .

Advanced Research Questions

Q. How can isoform-specific CYP interactions be modeled to predict this compound’s pharmacokinetic variability?

Use sequential incubation (SeqAdd1–SeqAdd3) and all-mix (Allmix1–Allmix2) protocols with CYP2D6/CYP2C9 co-expressed systems. Measure (S)-Flurbiprofen depletion via LC-MS/MS. Nonlinear regression analysis (e.g., Hill equation) quantifies inhibitory effects (IC₅₀ ≈ 0.47 μM for COX-2). Include negative controls (CPR-only incubations) to isolate CYP-mediated metabolism .

Q. What statistical and optimization frameworks are suitable for designing this compound-loaded nanocarriers?

Response Surface Methodology (RSM) with a 3³ factorial design (Design Expert®) optimizes variables: this compound:GMS ratio (1:1–1:3), sonication time (5–15 min), and surfactant concentration. Dependent variables (particle size, PDI, entrapment efficiency) are modeled via quadratic equations (Y = b₀ + b₁X₁ + b₂X₂ + b₁₂X₁X₂). Validate with ANOVA (p<0.05) and contour plots to identify robust formulation windows .

Q. How can contradictory data on this compound’s enantioselective COX inhibition be resolved?

Meta-analyses of IC₅₀ values (e.g., (S)-Flurbiprofen: COX-1 = 0.48 μM vs. COX-2 = 0.47 μM) require standardization of assay conditions (enzyme source, substrate concentration, incubation time). Compare inhibition kinetics (kcat/KM) across studies and apply mixed-effects models to account for inter-lab variability. Prioritize studies using recombinant COX isoforms over tissue homogenates .

Q. What mechanistic insights do murine models provide on this compound’s role in cytokine-mediated epithelial injury?

In IL-22-driven lung injury models, assess this compound’s modulation of metalloproteases (MMP-9) and PMN chemokines (CXCL1/CXCL2) via qPCR and ELISA. Dose-response studies (1–10 mg/kg) with histopathological scoring (e.g., alveolar thickening) differentiate anti-inflammatory efficacy from NSAID-class effects. Include (R)-Flurbiprofen as a negative control to isolate enantiomer-specific activity .

Q. Methodological Guidelines for Data Interpretation

Q. How should researchers address non-linear pharmacokinetics in this compound dose-escalation studies?

  • Population PK Modeling : Use NONMEM® or Monolix to estimate clearance (CL/F) and volume (Vd/F) parameters with covariates (e.g., CYP2C9 genotype).
  • Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA criteria (LLOQ ≤1 ng/mL, accuracy ±15%).
  • Ethical Reporting : Disclose attrition rates and protocol deviations in supplementary materials .

Q. What strategies mitigate batch-to-batch variability in this compound nanoparticle synthesis?

  • DoE Optimization : Central Composite Designs (CCD) identify critical process parameters (e.g., solvent evaporation rate).
  • In-Process Controls : Monitor zeta potential (±30 mV) and size distribution (PDI <0.3) via dynamic light scattering.
  • Accelerated Stability Testing : Store batches at 25°C/60% RH for 6 months and compare dissolution profiles (f₂ >50) .

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBZMRGLBWNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037231
Record name Flurbiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.49e-02 g/L
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5104-49-4
Record name Flurbiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5104-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurbiprofen [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flurbiprofen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flurbiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flurbiprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110-111 °C, 110 - 111 °C
Record name Flurbiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flurbiprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a 200 ml round-bottom flask is placed 15.03 g (~43.7 mmol) of ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, 62 ml of glacial acetic acid, and 22 ml of 6 N aqueous hydrochloric acid. The mixture is refluxed under nitrogen for 24 hours. On cooling to room temperature, the solution is diluted with 250 ml of water and the mixture is extracted with 4×50 ml of methylene chloride. The combined extracts are washed with 2×100 ml of water and then with 8×40 ml (0.2 N) of aqueous potassium hydroxide solution. Extracts 1-4 are combined, acidified to pH <1 with concentrated hydrochloric acid, and the resulting solution is extracted with 3×50 ml of methylene chloride. The organic extracts are dried over sodium sulfate and concentrated in vacuo to give 7.13 g (38.8% overall) crude flurbiprofen. Extract 5 is backwashed with 3×15 ml methylene chloride, acidified with concentrated hydrochloric acid, and the resulting mixture is extracted with 3×20 ml methylene chloride to give 1.84 g (10.0%) crude flurbiprofen. Fractions 6-8 are combined and the pH is adjusted to ~9.0. After washing with 3×30 ml methylene chloride, the aqueous is acidified with concentrated hydrochloric acid and is then extracted with 3×50 ml of methylene chloride. Drying and concentration of the extracts gives 0.53 g (4.0%) crude flurbiprofen Ib.
Name
ethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate
Quantity
15.03 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
38.8%

Synthesis routes and methods II

Procedure details

A mixture of 5.00 g of α-methyl-4-cyclohexyl-3-fluorophenylacetic acid (m.p. 83° to 84° C.) and 2.3 g of sulphur in 10 ml of diphenyl ether was subjected to heating with stirring at 250° C. for 6 hours. The resulting reaction liquid was dissolved in acetone, and the insoluble substances were removed by filtration. The filtrate was poured into an aqueous sodium hydroxide solution. The resulting mixture was repeatedly washed with benzene, and hydrochloric acid was added to the aqueous layer. The crystals thus precipitated were collected by filtration, and recrystallized from a mixed benzene-n-hexane solvent to obtain 2.2 g of α-methyl-2-fluoro-4-biphenylylacetic acid (m.p. 112° to 114° C.).
Name
α-methyl-4-cyclohexyl-3-fluorophenylacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following the procedure of Example 2, the enol ether of the formula ##STR2## is reacted with thallium (lll) acetate in an aqueous acetic acid/hexane mixture at 25° to 50° C. until methyl 2-(2-fluoro-4-biphenylyl)propionate is formed. This ester is isolated from the reaction mixture and hydrolyzed to 2-(2-fluoro-4-biphenylyl)propionic acid (generic name, flurbiprofen) by the described procedure.
[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurbiprofen
Reactant of Route 2
Flurbiprofen
Reactant of Route 3
Flurbiprofen
Reactant of Route 4
Flurbiprofen
Reactant of Route 5
Flurbiprofen
Reactant of Route 6
Flurbiprofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.